3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole
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Overview
Description
3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an indole core, a piperazine ring, and a thiazole ring, which are connected through a thiophene moiety. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The compound contains two important heterocyclic structures:thiophene and indole . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . Similarly, indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Mode of Action
Thiophene and indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Thiophene and indole derivatives have been reported to affect various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a drug’s onset, duration, and intensity of effect .
Result of Action
Based on the known effects of thiophene and indole derivatives, it can be inferred that the compound may have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the piperazine and thiazole rings. The thiophene moiety is then attached to the thiazole ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The indole and piperazine rings can undergo substitution reactions to introduce different substituents, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can produce thiophene sulfoxide, while substitution on the indole ring can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole include other indole derivatives, piperazine-containing compounds, and thiazole-based molecules. Examples include:
Indole-3-carbinol: An indole derivative with potential anticancer properties.
Piperazine derivatives: Compounds like piperazine citrate, used as an anthelmintic.
Thiazole derivatives: Molecules like thiazole orange, used as a fluorescent dye.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1H-indol-3-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c25-19(16-11-21-17-4-2-1-3-15(16)17)23-6-8-24(9-7-23)20-22-18(13-27-20)14-5-10-26-12-14/h1-5,10-13,21H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUWBFFFLLUSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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